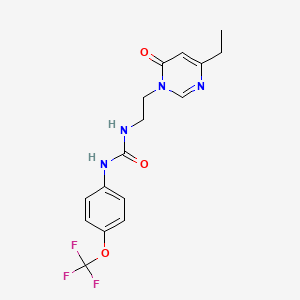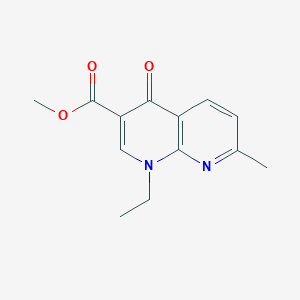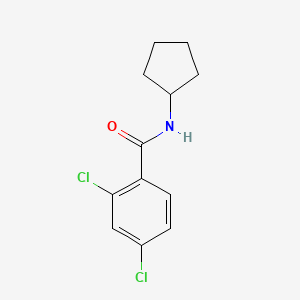
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C16H17F3N4O3 and its molecular weight is 370.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity Research
Research has explored the antioxidant properties of pyrimidine derivatives, which include compounds similar to 1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea. For instance, a study by George, Sabitha, Kumar, and Ravi (2010) synthesized and evaluated the antioxidant activity of certain pyrimidine derivatives, highlighting the potential of these compounds in antioxidant-related applications (George et al., 2010).
Dimerization and Supramolecular Chemistry
The compound's relevance in supramolecular chemistry, particularly in dimerization processes, has been demonstrated. Beijer et al. (1998) found that certain ureidopyrimidones exhibit strong dimerization via hydrogen bonding, which is crucial for developing supramolecular structures (Beijer et al., 1998).
Synthetic Methodology and Chemical Transformations
Research has also focused on the synthetic methodologies involving pyrimidine and urea derivatives. For instance, Thalluri, Manne, Dev, and Mandal (2014) discussed a synthesis method for ureas demonstrating the versatility of such compounds in chemical transformations (Thalluri et al., 2014).
Interaction with Other Chemical Entities
The interaction of pyrimidine derivatives with other chemical entities, such as phenyl isocyanate and phenyl isothiocyanate, has been a subject of study. Yamanaka, Niitsuma, and Sakamoto (1979) investigated the reaction of 4-alkoxypyrimidine 1-oxides with these compounds, providing insight into the reactivity and potential applications of such derivatives (Yamanaka et al., 1979).
Enzyme Inhibition and Potential Therapeutic Applications
The inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase by pyrimidine derivatives has been explored, suggesting potential therapeutic applications. Sujayev et al. (2016) studied the metal chelating effects and inhibition profiles of certain tetrahydropyrimidine-5-carboxylates, highlighting their biochemical significance (Sujayev et al., 2016).
Crystal Structure and DFT Studies
The crystal structure and density functional theory (DFT) studies of pyrimidine compounds, which contribute to understanding their physical and chemical properties, have been a research focus. Sun et al. (2022) conducted such a study, providing crucial information on the molecular structure and interactions of these compounds (Sun et al., 2022).
Propriétés
IUPAC Name |
1-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-2-11-9-14(24)23(10-21-11)8-7-20-15(25)22-12-3-5-13(6-4-12)26-16(17,18)19/h3-6,9-10H,2,7-8H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLZJTRYAFLEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

![2-(phenylsulfonyl)-N'-{[2-(trifluoromethyl)benzoyl]oxy}ethanimidamide](/img/structure/B2579307.png)





![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)
![1,4-dimethyl 2-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamido}benzene-1,4-dicarboxylate](/img/structure/B2579318.png)
![4-[4-(4-methylphenyl)-1-(5-nitropyridin-2-yl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2579320.png)
![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)
![N-(6-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2579322.png)
![3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2579323.png)
